molecular formula C18H17N3O5 B3062834 N-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide CAS No. 444287-44-9

N-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide

Cat. No.: B3062834
CAS No.: 444287-44-9
M. Wt: 355.3 g/mol
InChI Key: ZBXHNCURDISBRO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CC-11006 involves several steps. The general synthetic route includes the following steps :

    Formation of the core structure: The synthesis begins with the reaction of maleic anhydride and trifluoroacetic acid at 50°C.

    Addition of the amino group: The core structure is then reacted with 3-amino-2,3-dioxopiperidine in the presence of imidazole and acetic acid at 77°C.

    Hydrogenation: The intermediate product is hydrogenated using palladium on carbon (Pd/C).

    Cyclopropanation: Finally, the product is reacted with cyclopropanecarbonyl chloride and diisopropylethylamine to yield CC-11006.

Chemical Reactions Analysis

CC-11006 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CC-11006 has several scientific research applications, including:

Mechanism of Action

CC-11006 exerts its effects by modulating the expression of proinflammatory and regulatory cytokines. It appears to have a similar mechanism to thalidomide, which involves binding to the protein cereblon. This binding leads to the degradation of specific target proteins, resulting in the modulation of immune responses and inhibition of tumor growth .

Comparison with Similar Compounds

CC-11006 is similar to other thalidomide analogs, such as pomalidomide, CC-122, and CC-220 . These compounds share a common mechanism of action but differ in their specific chemical structures and biological activities. For example:

    Pomalidomide: Used for the treatment of multiple myeloma and has a different side effect profile compared to CC-11006.

    CC-122: Currently in clinical trials for hematological cancers and solid tumors, with distinct pharmacokinetic properties.

    CC-220: Developed for the treatment of inflammatory diseases and has unique immunomodulatory effects.

CC-11006 is unique in its specific structural modifications, which may result in different biological activities and therapeutic potentials compared to other thalidomide analogs .

Properties

CAS No.

444287-44-9

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H17N3O5/c22-13-7-6-12(16(24)20-13)21-17(25)11-3-1-2-10(14(11)18(21)26)8-19-15(23)9-4-5-9/h1-3,9,12H,4-8H2,(H,19,23)(H,20,22,24)

InChI Key

ZBXHNCURDISBRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=C3C(=CC=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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